molecular formula C9H11BrO2 B13183325 (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B13183325
M. Wt: 231.09 g/mol
InChI Key: FROJNSZKFGHHNR-MRVPVSSYSA-N
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Description

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol typically involves the bromination of 1-(2-methoxyphenyl)ethan-1-ol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-bromo-1-(2-methoxyphenyl)ethanone.

    Reduction: Formation of 1-(2-methoxyphenyl)ethan-1-ol.

    Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-methoxyphenyl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1S)-2-chloro-1-(2-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (1S)-2-iodo-1-(2-methoxyphenyl)ethan-1-ol: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

(1S)-2-bromo-1-(2-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its chloro or iodo analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-2-bromo-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m1/s1

InChI Key

FROJNSZKFGHHNR-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CBr)O

Canonical SMILES

COC1=CC=CC=C1C(CBr)O

Origin of Product

United States

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